N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound features a carbazole moiety linked to a nitrobenzamide group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of 9-ethyl-9H-carbazole. This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide. The resulting 9-ethyl-9H-carbazole is then subjected to formylation using phosphorus oxychloride and N,N-dimethylformamide to yield 9-ethyl-9H-carbazol-3-carbaldehyde .
The next step involves the condensation of 9-ethyl-9H-carbazol-3-carbaldehyde with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Reduction: N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-aminobenzamide.
Oxidation: Corresponding oxides or hydroxylated derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbazole moiety may also interact with DNA or proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide: Similar structure but lacks the methyl group on the benzamide ring.
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide: Similar structure but lacks the nitro group.
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide is unique due to the presence of both the nitro and methyl groups on the benzamide ring, which imparts distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-24-20-9-5-4-7-17(20)18-13-15(11-12-21(18)24)23-22(26)16-8-6-10-19(14(16)2)25(27)28/h4-13H,3H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVWFTSUVUGEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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